molecular formula C12H14BrNO B141192 1-(2-Hydroxyethyl)lepidinium Bromide CAS No. 26468-13-3

1-(2-Hydroxyethyl)lepidinium Bromide

Cat. No.: B141192
CAS No.: 26468-13-3
M. Wt: 268.15 g/mol
InChI Key: KYKKLHZRZRYVRC-UHFFFAOYSA-M
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Chemical Reactions Analysis

1-(2-Hydroxyethyl)lepidinium Bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various halogenated quinolines .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)lepidinium Bromide involves its interaction with molecular targets, such as enzymes or receptors, through its aromatic and hydroxyethyl groups. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of the research and the experimental conditions .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)lepidinium Bromide can be compared with other similar compounds, such as:

  • 1-(2-Hydroxyethyl)-4-methylquinolinium Chloride
  • 1-(2-Hydroxyethyl)-4-methylquinolinium Iodide
  • N-(2-Hydroxyethyl)-4-methylquinolinium Bromide

These compounds share similar structures but differ in their halide ions, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromide ion, which can affect its chemical properties and interactions .

Properties

IUPAC Name

2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKKLHZRZRYVRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475878
Record name 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26468-13-3
Record name 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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